molecular formula C9H8N2O2 B1608847 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile CAS No. 76104-14-8

2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile

Cat. No.: B1608847
CAS No.: 76104-14-8
M. Wt: 176.17 g/mol
InChI Key: OBBCKURUVDIXIC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile involves several synthetic routes. One common method includes the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the oxime intermediate. This intermediate is then treated with cyanogen bromide to yield the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Chemical Reactions Analysis

2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the nitrile group can participate in nucleophilic addition reactions, potentially modifying biological molecules .

Comparison with Similar Compounds

Similar compounds to 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile include:

Properties

IUPAC Name

2-hydroxyimino-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-4-2-7(3-5-8)9(6-10)11-12/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCKURUVDIXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402842
Record name 2-hydroxyimino-2-(4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76104-14-8
Record name 2-hydroxyimino-2-(4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

64.5 g of methanol, 365 g of xylene, 80 g of sodium hydroxyde (2 mol) and 147 g (1 mol) of 4-methoxyphenylacetonitrile are charged to a reactor. Then 125 g (1.07 mol) of isopentyl nitrite are added dropwise at 40° C. over 2 hours. The reaction mixture is stirred initially for 2 hours at this temperature and the n for 20 hours at room temperature. Afterwards the reaction mixture is diluted with water to form an emulsion and the pH is adjusted to 14 with aqueous sodium hydroxide and the organic phase is separated. The aqueous phase is acidified with hydrochloric acid and the product is extracted with ether. The ether phase is dried and the ether is stripped off. Recrystallisation from toluene gives 142 g of α-hydroxyimino-4-methoxy-benzylcyanide, corresponding to a yield of 80.6% of theory.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Three
Quantity
80 g
Type
reactant
Reaction Step Four
Quantity
147 g
Type
reactant
Reaction Step Four
Quantity
365 g
Type
solvent
Reaction Step Four
Quantity
64.5 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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